molecular formula C15H14O4S B12423286 Modafinil acid sulfone-d5

Modafinil acid sulfone-d5

Cat. No.: B12423286
M. Wt: 295.4 g/mol
InChI Key: XTXZDQKYJIHOMB-DYVTXVBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Modafinil acid sulfone-d5 is a deuterium-labeled derivative of modafinil acid sulfone. It is a stable isotope-labeled compound, where deuterium atoms replace some of the hydrogen atoms. This compound is primarily used as a tracer in drug development and pharmacokinetic studies to quantify the behavior of modafinil and its metabolites in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of modafinil acid sulfone-d5 involves the incorporation of deuterium into modafinil acid sulfone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any impurities .

Chemical Reactions Analysis

Types of Reactions

Modafinil acid sulfone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Modafinil acid sulfone-d5 has several scientific research applications:

Mechanism of Action

The exact mechanism of action of modafinil acid sulfone-d5 is not well understood. it is believed to act similarly to modafinil by inhibiting the reuptake of dopamine, leading to increased extracellular dopamine levels. This action is thought to enhance wakefulness and cognitive function. Modafinil also activates glutamatergic circuits while inhibiting gamma-aminobutyric acid (GABA) pathways, contributing to its stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Modafinil acid sulfone-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium atoms enhances the stability and allows for precise quantification of the compound in biological systems. This makes it a valuable tool in drug development and research .

Properties

Molecular Formula

C15H14O4S

Molecular Weight

295.4 g/mol

IUPAC Name

2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfonylacetic acid

InChI

InChI=1S/C15H14O4S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,3D,4D,7D,8D

InChI Key

XTXZDQKYJIHOMB-DYVTXVBDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)(=O)CC(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.